molecular formula C10H17NO2S B13168592 6-(Cyclopentanesulfonyl)-6-azabicyclo[3.1.0]hexane

6-(Cyclopentanesulfonyl)-6-azabicyclo[3.1.0]hexane

Cat. No.: B13168592
M. Wt: 215.31 g/mol
InChI Key: OLZXTIOTCZBCEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Cyclopentanesulfonyl)-6-azabicyclo[310]hexane is a bicyclic compound featuring a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Cyclopentanesulfonyl)-6-azabicyclo[3.1.0]hexane typically involves the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysis, such as ruthenium (Ru) catalysis . The process begins with the preparation of alpha-diazoacetate intermediates, which are then subjected to cyclopropanation under controlled conditions to form the desired bicyclic structure.

Industrial Production Methods: Industrial production methods for this compound may involve scalable synthetic routes that ensure high yields and purity. The use of continuous flow reactors and optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, are crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: 6-(Cyclopentanesulfonyl)-6-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites within the bicyclic structure.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alkoxides under mild conditions.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted azabicyclohexanes.

Scientific Research Applications

6-(Cyclopentanesulfonyl)-6-azabicyclo[3.1.0]hexane has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its role in drug development, particularly in the design of protease inhibitors and other therapeutic agents.

    Industry: Utilized in the development of advanced materials with unique mechanical or electronic properties.

Mechanism of Action

The mechanism of action of 6-(Cyclopentanesulfonyl)-6-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. This inhibition can disrupt biological pathways, leading to therapeutic effects in the case of drug development.

Comparison with Similar Compounds

Uniqueness: 6-(Cyclopentanesulfonyl)-6-azabicyclo[3.1.0]hexane is unique due to the presence of the cyclopentanesulfonyl group, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other azabicyclohexane derivatives and enhances its potential for specific applications in research and industry.

Properties

Molecular Formula

C10H17NO2S

Molecular Weight

215.31 g/mol

IUPAC Name

6-cyclopentylsulfonyl-6-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C10H17NO2S/c12-14(13,8-4-1-2-5-8)11-9-6-3-7-10(9)11/h8-10H,1-7H2

InChI Key

OLZXTIOTCZBCEK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)S(=O)(=O)N2C3C2CCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.